molecular formula C17H16N2O4S2 B2403578 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421523-02-5

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2403578
CAS No.: 1421523-02-5
M. Wt: 376.45
InChI Key: XISSYGFUMJTWLS-UHFFFAOYSA-N
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Description

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core linked to an azetidine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more .

Mechanism of Action

The mechanism of action of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole include other benzo[d]thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of structural features, including the azetidine ring and the methoxyphenyl sulfonyl group. These features confer specific chemical reactivity and biological activity, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-22-14-7-3-5-9-16(14)25(20,21)19-10-12(11-19)23-17-18-13-6-2-4-8-15(13)24-17/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISSYGFUMJTWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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